molecular formula C10H13ClN2O3 B13810868 Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro- CAS No. 56538-01-3

Benzylamine, N-(2-chloroethyl)-2-methoxy-5-nitro-

Cat. No.: B13810868
CAS No.: 56538-01-3
M. Wt: 244.67 g/mol
InChI Key: APKWZCHXKUTRGW-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a nitro group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine typically involves the reaction of 2-methoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the formation of adducts. This can result in the disruption of cellular processes and the induction of cytotoxic effects. The nitro group can also undergo reduction to form reactive intermediates that can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer properties.

    2-Chloroethylamine: This compound is structurally similar but lacks the methoxy and nitro groups.

    2-Methoxy-5-nitrobenzylamine: This compound shares the benzylamine backbone but lacks the chloroethyl group.

Uniqueness

N-(2-Chloroethyl)-2-methoxy-5-nitrobenzylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The methoxy group can influence the compound’s solubility and interaction with other molecules.

Properties

CAS No.

56538-01-3

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-N-[(2-methoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C10H13ClN2O3/c1-16-10-3-2-9(13(14)15)6-8(10)7-12-5-4-11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

APKWZCHXKUTRGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl

Origin of Product

United States

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